Swainsonine (CAS: 72741-87-8) is a potent indolizidine alkaloid and a highly specific inhibitor of Golgi alpha-mannosidase II and lysosomal alpha-mannosidase. In scientific and industrial procurement, it is primarily sourced as a precision tool for glycoprotein engineering, virology research, and oncology modeling. By selectively blocking the distal trimming of mannose residues, swainsonine arrests N-linked glycosylation at the hybrid-type oligosaccharide stage [1]. Unlike broad-spectrum glycosylation blockers, swainsonine exhibits high aqueous solubility, minimal cytotoxicity in live-cell assays, and predictable scale-up formulation properties, making it a critical reagent for researchers requiring viable, metabolically active cells with specifically altered surface glycans.
Substituting swainsonine with other well-known glycosylation inhibitors, such as tunicamycin, kifunensine, or castanospermine, fundamentally alters experimental outcomes and invalidates targeted glycan profiles [1]. Tunicamycin completely halts N-glycosylation at the proximal stage, leading to unglycosylated proteins, severe ER stress, and cell cycle arrest, which confounds live-cell functional assays [2]. Upstream trimming inhibitors like castanospermine (a glucosidase inhibitor) or kifunensine (a Class I mannosidase inhibitor) produce fully glucosylated or Man8/9 high-mannose glycans, respectively [1]. If a protocol requires the production of hybrid-type glycans without inducing cytotoxicity, swainsonine cannot be replaced by these earlier-stage inhibitors, as the resulting structural divergence directly impacts receptor binding, viral envelope folding, and downstream immunomodulatory activity[1].
Swainsonine is a highly specific inhibitor of Golgi alpha-mannosidase II (IC50 ~ 0.2 µM), with virtually no activity against Class I alpha-mannosidases (IC50 > 10 mM) . In stark contrast, kifunensine potently inhibits Class I mannosidases (IC50 = 0.2 µM) but is inactive against Class II [1]. This precise selectivity determines the final glycan structure produced by the treated cells.
| Evidence Dimension | IC50 for Golgi alpha-mannosidase II vs Class I mannosidase |
| Target Compound Data | Swainsonine (IC50 ~ 0.2 µM for Man II; >10 mM for Class I) |
| Comparator Or Baseline | Kifunensine (IC50 ~ 0.2 µM for Class I; weak/inactive for Man II) |
| Quantified Difference | >50,000-fold difference in target affinity between the two inhibitors across mannosidase classes |
| Conditions | In vitro enzymatic inhibition assays (human Class I vs Golgi Man II) |
Buyers must select swainsonine specifically when the goal is to arrest glycan processing at the hybrid-type stage, as substituting kifunensine will prematurely halt processing at the high-mannose stage.
The procurement choice between swainsonine and upstream glucosidase inhibitors fundamentally alters the resulting glycoprotein structures. Swainsonine treatment results in the accumulation of hybrid-type oligosaccharides (Man5GlcNAc2), whereas castanospermine inhibits alpha-glucosidase I/II, causing the accumulation of fully glucosylated, unpruned chains [1].
| Evidence Dimension | Major accumulated glycan species |
| Target Compound Data | Swainsonine (Hybrid-type chains and Man5GlcNAc2) |
| Comparator Or Baseline | Castanospermine (Fully glucosylated chains) |
| Quantified Difference | Complete structural divergence in the accumulated N-glycan termini |
| Conditions | In vivo or cell culture glycoprotein processing |
For structural biology and viral envelope studies (like SARS-CoV-2 or HIV), swainsonine is the mandatory choice if the experimental design requires unglucosylated, partially mannose-trimmed glycoproteins.
In large-scale synthesis and formulation, swainsonine is optimally isolated as a hydrochloride salt to overcome the high aqueous solubility and recovery challenges of the free base [1]. The HCl salt provides a highly stable, crystalline solid with a defined pKa of 7.4, achieving >98.7% HPLC purity and 98% yield during final precipitation, whereas the free base is difficult to completely extract from aqueous phases [1].
| Evidence Dimension | Scale-up recovery and solid-state stability |
| Target Compound Data | Swainsonine HCl salt (98% recovery yield, highly stable crystalline solid, >98.7% purity) |
| Comparator Or Baseline | Swainsonine free base (incomplete recovery from aqueous extraction, formulation challenges) |
| Quantified Difference | Near-quantitative (98%) yield for HCl salt precipitation vs. extraction losses for free base |
| Conditions | Scale-up synthesis, isolation via 6 N HCl in isopropanol |
Procuring or converting to the hydrochloride salt form is critical for industrial scale-up and stable in vivo formulation, ensuring reproducible dosing and minimizing material loss.
Unlike proximal N-glycosylation inhibitors that completely block the pathway, swainsonine selectively inhibits distal steps without inducing severe cytotoxicity or cell cycle arrest [1]. While tunicamycin efficiently decreases DNA synthesis and blocks cells in the G1 phase in a dose-dependent manner, swainsonine exerts only marginal inhibitory effects on cell multiplication, making it far superior for prolonged live-cell glycoprotein tracking[1].
| Evidence Dimension | Cell proliferation and DNA synthesis inhibition |
| Target Compound Data | Swainsonine (Marginal effect on cell multiplication) |
| Comparator Or Baseline | Tunicamycin (Efficiently decreases DNA synthesis, G1 phase block) |
| Quantified Difference | Near-zero cell cycle arrest for swainsonine vs. dose-dependent G1 block for tunicamycin |
| Conditions | In vitro proliferation assay (3T6 murine cell line) |
Allows researchers to maintain viable cell cultures during extended glycoprotein processing studies, avoiding the confounding cytotoxic artifacts introduced by tunicamycin.
Ideal for structural biology and bioprocessing workflows where researchers need to produce and isolate glycoproteins bearing hybrid-type oligosaccharides (Man5GlcNAc2) rather than high-mannose or fully complex glycans [1].
Procured for virology research (e.g., HIV, SARS-CoV-2) to investigate the role of host-directed post-translational modifications, as swainsonine alters viral spike/envelope folding and infectivity without killing the host cells [2].
The preferred inhibitor for prolonged cell culture studies examining T-cell receptor (TCR) function and concanavalin A-induced proliferation, due to its lack of G1-phase cell cycle arrest compared to tunicamycin[3].
The hydrochloride salt form of swainsonine is highly suited for advanced preclinical formulation and scale-up, offering superior solid-state stability and near-quantitative recovery from aqueous environments[4].
Irritant